Cas no 30653-05-5 (Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-)

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- structure
30653-05-5 structure
Product Name:Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
Numero CAS:30653-05-5
MF:C27H22N6O2
MW:462.502584934235
CID:297926
PubChem ID:9825602
Update Time:2025-04-19

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol
    • 2,2'-Dihydroxy-3,3'-bis(2-benzotriazolyl)-5,5'-dimethyldiphenylmethane
    • 2,2'-Methylenebis(4-methyl-6-benzotriazolylphenol)
    • 2,2'-Methylenebis[4-methyl-6-(2H-benzotriazol-2-yl)phenol]
    • 2,2'-Methylenebis[6-(2-benzotriazolyl)-p-cresol]
    • Bis[2-hydroxy-5-methyl-3(2H)-benzotriazol-2-yl]methane
    • Bis[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methane
    • Mixxim BB 200
    • 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
    • SCHEMBL258759
    • DTXSID00431370
    • BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE
    • 30653-05-5
    • Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
    • Inchi: 1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3
    • Chiave InChI: ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(C)=CC=1CC1C=C(C)C=C(C=1O)N1N=C2C=CC=CC2=N1)N1N=C2C=CC=CC2=N1

Proprietà calcolate

  • Massa esatta: 462.18042397g/mol
  • Massa monoisotopica: 462.18042397g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 642
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 102Ų
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.